Hydrazine monohydrochloride (N2H4·HCl) is a stable, solid, water-soluble reducing agent and chemical building block utilized in organic synthesis, pharmaceutical manufacturing, and materials science [1]. As a fine chemical intermediate, it delivers the reducing power and nucleophilicity of hydrazine without the severe handling hazards associated with anhydrous or hydrated liquid forms [2]. For procurement teams and process chemists, its primary value lies in its reliable 1:1 stoichiometric ratio, high aqueous solubility, and chloride counterion, making it a highly practical precursor for nitrogen-containing heterocycles, metal surface treatments, and specialized polymerization reactions where precise chemical environments are required [1].
Substituting hydrazine monohydrochloride with alternative forms introduces significant process and safety bottlenecks. Hydrazine hydrate is a fuming liquid with a vapor pressure of approximately 1.0 to 1.4 kPa at 20°C, requiring stringent engineering controls and specialized personal protective equipment for safe bulk handling [1]. Conversely, while hydrazine sulfate is a solid alternative, it suffers from exceptionally poor aqueous solubility (approximately 30 g/L at 20°C) and introduces sulfur, which acts as a catalyst poison in downstream metal reduction applications. Furthermore, utilizing hydrazine dihydrochloride alters the stoichiometric acidity to a 1:2 ratio, which degrades acid-sensitive intermediates and depresses yields in delicate cyclocondensation reactions [2]. Therefore, exact procurement of the monohydrochloride salt is necessary for maintaining process efficiency, safety, and product purity.
Hydrazine monohydrochloride exhibits exceptional aqueous solubility, dissolving at approximately 370 g/L at 20°C[1]. In stark contrast, hydrazine sulfate is poorly soluble in cold water, achieving only about 30 g/L at the same temperature . This greater than 10-fold difference allows chemists to formulate highly concentrated reaction streams when using the monohydrochloride salt.
| Evidence Dimension | Aqueous solubility at 20°C |
| Target Compound Data | 370 g/L |
| Comparator Or Baseline | Hydrazine sulfate (30 g/L) |
| Quantified Difference | >12x higher aqueous solubility |
| Conditions | Aqueous solution, standard ambient temperature (20°C) |
Enables high-concentration reactions, minimizing required reactor volumes and reducing solvent waste in industrial-scale synthesis.
Liquid hydrazine hydrate presents severe inhalation hazards due to its volatility, exhibiting a vapor pressure of approximately 1.0 to 1.4 kPa at 20°C [1]. Hydrazine monohydrochloride, being a stable crystalline solid, possesses negligible vapor pressure at room temperature [2]. This phase difference fundamentally alters the risk profile during bulk material transfer and storage.
| Evidence Dimension | Vapor pressure and physical state at 20°C |
| Target Compound Data | Solid, negligible vapor pressure |
| Comparator Or Baseline | Hydrazine hydrate (Liquid, 1.0–1.4 kPa vapor pressure) |
| Quantified Difference | Elimination of measurable fuming/volatility at ambient conditions |
| Conditions | Standard ambient temperature and pressure (20°C) |
Drastically lowers inhalation exposure risks, reducing the overhead costs associated with extreme vapor-control engineering during bulk handling.
In the synthesis of complex nitrogen heterocycles, such as 1,2,4-triazines via cyclodehydration, precise pH control is paramount. Hydrazine monohydrochloride provides a 1:1 molar ratio of hydrazine to HCl, offering a milder acidic environment compared to hydrazine dihydrochloride (1:2 ratio)[1]. The use of the dihydrochloride salt leads to over-acidification, which promotes the degradation of acid-sensitive intermediates (e.g., β-keto-N-acylsulfonamides) and necessitates the addition of excess base to stabilize the reaction [1].
| Evidence Dimension | Stoichiometric acid contribution |
| Target Compound Data | 1 equivalent of HCl per hydrazine molecule |
| Comparator Or Baseline | Hydrazine dihydrochloride (2 equivalents of HCl) |
| Quantified Difference | 50% reduction in stoichiometric acid load |
| Conditions | Cyclodehydration reactions in organic solvents |
Prevents acid-catalyzed degradation of sensitive API intermediates, maximizing yield without requiring complex buffering steps.
Hydrazine is frequently employed as a reducing agent for the preparation of metal nanoparticles and surface treatments. When selecting a solid hydrazine salt, the monohydrochloride is selected over hydrazine sulfate because it avoids the introduction of sulfate ions [1]. Sulfur-containing compounds poison catalytic metal surfaces (e.g., platinum, palladium, or nickel) by strongly adsorbing to active sites, which degrades the performance of the final material.
| Evidence Dimension | Counterion chemical composition |
| Target Compound Data | Chloride (Sulfur-free) |
| Comparator Or Baseline | Hydrazine sulfate (Contains sulfur/sulfate) |
| Quantified Difference | Complete elimination of sulfur introduction |
| Conditions | Metal nanoparticle reduction and catalyst preparation |
Critical for manufacturing metal catalysts where sulfur residues would severely degrade catalytic or electrochemical activity.
Because of its high aqueous solubility (370 g/L), hydrazine monohydrochloride supports industrial-scale aqueous reductions [1]. It allows manufacturers to maximize throughput in existing reactor volumes, outperforming hydrazine sulfate, which requires significantly more water to achieve complete dissolution.
In the production of APIs containing pyrazole, pyridazine, or triazine cores, hydrazine monohydrochloride provides the necessary nucleophilic nitrogen while maintaining a mild 1:1 acidic stoichiometry [2]. This prevents the intermediate degradation often seen when using the more aggressively acidic hydrazine dihydrochloride, making it a highly suitable reagent for delicate cyclocondensations [2].
For the chemical reduction of metal salts to form catalytic nanoparticles (e.g., Ni, Pd, Pt), hydrazine monohydrochloride serves as a potent, sulfur-free reducing agent [1]. By avoiding the sulfate counterion found in hydrazine sulfate, it ensures that the resulting metal surfaces remain unpoisoned and exhibit maximum catalytic activity[1].
Acute Toxic;Irritant;Health Hazard;Environmental Hazard